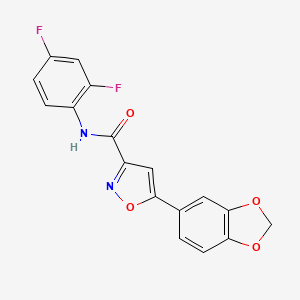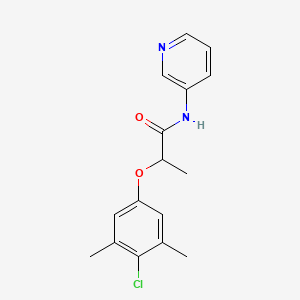![molecular formula C21H17ClN2O2 B4856112 3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone](/img/structure/B4856112.png)
3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone
Overview
Description
3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone is a synthetic compound used in scientific research due to its potential therapeutic properties. This compound has been studied for its ability to inhibit certain enzymes and receptors, which may have implications in treating various diseases. In
Scientific Research Applications
3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone has been studied for its potential therapeutic properties in various disease models. It has been shown to inhibit the activity of certain enzymes and receptors, such as phosphodiesterase-4 (PDE4) and histamine H1 receptor, which are implicated in inflammatory and allergic diseases. Additionally, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone involves its ability to inhibit the activity of certain enzymes and receptors. For example, it has been shown to selectively inhibit PDE4, which is involved in the regulation of inflammatory responses. By inhibiting PDE4, this compound may have potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, it has been shown to inhibit the activity of histamine H1 receptor, which is implicated in allergic reactions. By inhibiting histamine H1 receptor, this compound may have potential therapeutic applications in treating allergic diseases such as allergic rhinitis and urticaria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone have been studied in various disease models. For example, in an asthma model, this compound was shown to reduce airway inflammation and hyperresponsiveness. In a COPD model, this compound was shown to reduce lung inflammation and improve lung function. Additionally, in a cancer model, this compound was shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone in lab experiments include its high purity and high yield synthesis method, as well as its potential therapeutic properties in various disease models. However, one limitation of using this compound in lab experiments is that it may have off-target effects due to its ability to inhibit multiple enzymes and receptors.
Future Directions
There are several potential future directions for the study of 3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone. One direction is to further investigate its potential therapeutic applications in various disease models, such as inflammatory and allergic diseases. Another direction is to study its potential as an anticancer agent in various cancer models. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in various disease models.
properties
IUPAC Name |
3-[3-(4-chloronaphthalen-1-yl)oxypropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-18-10-11-20(16-7-2-1-6-15(16)18)26-13-5-12-24-14-23-19-9-4-3-8-17(19)21(24)25/h1-4,6-11,14H,5,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPQXXUIQLVYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCCCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Chloronaphthalen-1-yl)oxypropyl]quinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B4856036.png)

![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4856045.png)
![2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-7-(1,5-dimethyl-1H-pyrazol-4-yl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4856048.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4856049.png)
![3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4856051.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B4856079.png)
![5-(3,4-dimethoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4856083.png)
![4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4856087.png)

![2-cyano-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-N-(2-methoxyphenyl)acrylamide](/img/structure/B4856102.png)
![N-(2,4-dimethoxyphenyl)-2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4856105.png)
![N-(4-methyl-2-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4856121.png)